N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide
CAS No.:
Cat. No.: VC15690541
Molecular Formula: C15H11BrN2O3
Molecular Weight: 347.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrN2O3 |
|---|---|
| Molecular Weight | 347.16 g/mol |
| IUPAC Name | N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-bromobenzamide |
| Standard InChI | InChI=1S/C15H11BrN2O3/c16-12-3-1-2-11(7-12)15(19)18-17-8-10-4-5-13-14(6-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+ |
| Standard InChI Key | KOPTUNWJDBSRBP-CAOOACKPSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br |
Introduction
Structural Analysis
Molecular Architecture
The compound features:
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Benzodioxole ring: A fused bicyclic structure with two oxygen atoms at positions 1 and 3, contributing to electronic stability .
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3-Bromobenzohydrazide: A brominated aromatic ring linked via a hydrazone group (-NH-N=CH-), introducing steric and electronic effects .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁BrN₂O₃ | |
| Molecular Weight | 347.16 g/mol | |
| IUPAC Name | N-[(E)-1,3-Benzodioxol-5-ylmethylideneamino]-3-bromobenzamide | |
| SMILES | C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Stereochemical Considerations
The (E)-configuration of the hydrazone linkage is critical for molecular rigidity and intermolecular interactions. This geometry influences binding affinity in biological systems and crystallographic packing .
Synthesis and Optimization
General Synthetic Approach
While explicit protocols for this compound are unpublished, analogous hydrazones are synthesized via:
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Condensation: Reacting 1,3-benzodioxole-5-carbaldehyde with 3-bromobenzohydrazide under acidic conditions (e.g., acetic acid) .
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Purification: Crystallization from ethanol or chromatographic methods to isolate the (E)-isomer .
Table 2: Comparative Synthesis of Analogous Hydrazones
| Analog Substituent | Yield (%) | Conditions | Source |
|---|---|---|---|
| 3-Iodobenzohydrazide | 72 | EtOH, reflux, 6h | |
| 3,4-Dimethoxybenzohydrazide | 68 | HCl catalysis, RT | |
| Cyclohexanecarbohydrazide | 65 | Acetic acid, 80°C |
Challenges and Solutions
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Isomer Separation: The (E/Z)-isomerism necessitates careful solvent selection (e.g., polar aprotic solvents favor (E)-form) .
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Bromine Stability: Harsh conditions may debrominate the aromatic ring; mild temperatures (<80°C) are recommended .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm hydrazone formation .
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NMR: ¹H NMR signals at δ 8.2–8.5 ppm (imine proton) and δ 6.8–7.5 ppm (aromatic protons) .
Solubility and Stability
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Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane .
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Thermal Stability: Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of analogs .
Biological and Industrial Applications
Antimicrobial Activity
Analogous hydrazones exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), attributed to the bromine atom’s electronegativity disrupting microbial membranes .
Catalytic and Material Science Uses
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Coordination Chemistry: Hydrazones act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with redox activity .
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Polymer Stabilizers: The benzodioxole moiety scavenges free radicals, extending polymer lifespan .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and stereoselectivity .
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Pharmacokinetic Profiling: Assessing bioavailability and metabolic pathways in in vivo models .
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Structure-Activity Relationships (SAR): Systematically varying substituents (e.g., replacing Br with Cl, CH₃) to enhance efficacy .
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